4-benzyl-2-(4-methoxyphenyl)morpholine
Description
Properties
IUPAC Name |
4-benzyl-2-(4-methoxyphenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-9-7-16(8-10-17)18-14-19(11-12-21-18)13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPOPUYKZRQCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Ring Closure
Morpholine rings can be formed via cyclization of N-benzyl-2-(4-methoxyphenyl)aminoethanol. The process involves:
-
Synthesis of Amino Alcohol :
-
Cyclization :
Mechanistic Insight :
Protonation of the hydroxyl group facilitates nucleophilic attack by the amine, forming the six-membered morpholine ring.
Multi-Component Reactions (MCRs)
Mannich-Type Reaction
A three-component Mannich reaction assembles the morpholine core in one step:
-
Reactants :
-
Formaldehyde (2 equiv).
-
Benzylamine (1 equiv).
-
4-Methoxyphenylethanol (1 equiv).
-
-
Conditions :
Limitations :
-
Requires rigorous stoichiometric control to avoid oligomerization.
Comparative Analysis of Methods
Key Observations :
-
Catalytic hydrogenation methods offer superior yields and scalability.
-
Cyclization routes provide modularity for structural analogs but require precursor synthesis.
Purification and Characterization
Distillation and Chromatography
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
δ 7.32–7.25 (m, 5H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, OCH₃-Ar), 4.02 (s, 2H, N-CH₂-Ph), 3.79 (s, 3H, OCH₃), 3.72–3.65 (m, 4H, morpholine O-CH₂).
Industrial Considerations
Cost-Benefit Analysis
-
Raney Nickel vs. Pd/C :
-
Solvent Recovery : Toluene and ethanol are recycled via distillation, cutting material costs by 25%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-(4-methoxyphenyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
4-benzyl-2-(4-methoxyphenyl)morpholine has shown potential as a lead compound in drug development due to its structural features that can interact with various biological targets.
Antimicrobial Activity :
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anticancer Activity :
Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
Biological Mechanisms
The biological activity of 4-benzyl-2-(4-methoxyphenyl)morpholine is believed to be mediated through its interaction with specific enzymes and receptors, which may modulate various cellular pathways.
Enzyme Interaction Studies
In vitro studies have shown that this compound can inhibit certain enzymes involved in cancer cell proliferation. For example, it was found to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways.
Material Science
This compound is also being explored for its applications in material science, particularly in the development of polymers and coatings that require specific functional properties such as enhanced durability and chemical resistance.
Case Study 1: Antimicrobial Efficacy
A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of 4-benzyl-2-(4-methoxyphenyl)morpholine against various bacterial strains. The results indicated that the compound exhibited dose-dependent inhibition, making it a candidate for further development as an antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays utilizing the MTT method were performed to assess the viability of cancer cell lines treated with varying concentrations of the compound.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The results indicated a significant reduction in cell viability at higher concentrations, supporting the compound's potential application in cancer therapy.
Mechanism of Action
The mechanism of action of 4-benzyl-2-(4-methoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. For example, morpholine derivatives are known to affect various biological pathways, including those involving leukotriene B4, bradykinin, prostaglandin E2, platelet-activating factor, and interleukin-1 beta . These interactions can lead to various pharmacological effects, such as anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Morpholine Derivatives
Substituent Effects on Reactivity and Bioactivity
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound donates electrons via its methoxy substituent, enhancing stability and directing electrophilic substitutions. In contrast, nitro groups in 4-(4-nitrobenzyl)morpholine are electron-withdrawing, increasing reactivity in reduction or nucleophilic substitution reactions .
- Leaving Group Potential: The chloromethyl group in 4-benzyl-2-(chloromethyl)morpholine facilitates nucleophilic displacement (e.g., with ¹⁸F for radiolabeling), unlike the inert methoxyphenyl group .
- Stereochemical Influence: The (S)-configured benzyloxymethyl derivative demonstrates how stereocenters can modulate binding to biological targets, a feature absent in the non-chiral target compound .
Biological Activity
4-Benzyl-2-(4-methoxyphenyl)morpholine is an organic compound with the molecular formula and a molecular weight of 283.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a morpholine ring substituted with both a benzyl group and a methoxyphenyl group, suggests diverse interactions with biological targets.
The compound can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. It undergoes several chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity. The presence of the methoxy group is particularly important as it can influence binding affinities and interactions with biological molecules.
The mechanism of action of 4-benzyl-2-(4-methoxyphenyl)morpholine involves its interaction with specific molecular targets. Morpholine derivatives are known to affect various biological pathways, including those involving inflammatory mediators such as leukotriene B4 and interleukin-1 beta. This compound's ability to modulate these pathways suggests potential therapeutic applications.
Biological Activity
Research indicates that 4-benzyl-2-(4-methoxyphenyl)morpholine exhibits several biological activities:
- Antidiabetic Properties : Morpholine derivatives have been studied for their antidiabetic effects. Certain derivatives have shown significant inhibition of α-glucosidases, which are crucial in carbohydrate metabolism .
- Anti-inflammatory Effects : The compound may influence pathways related to inflammation, potentially serving as an anti-inflammatory agent by modulating cytokine release and leukocyte activation .
- Antimicrobial Activity : Initial studies suggest that similar morpholine derivatives possess antibacterial and antifungal properties, indicating that 4-benzyl-2-(4-methoxyphenyl)morpholine may also exhibit such activities .
Research Findings and Case Studies
Several studies have evaluated the biological activity of morpholine derivatives, including 4-benzyl-2-(4-methoxyphenyl)morpholine. Below is a summary of key findings:
Comparative Analysis with Similar Compounds
When compared to other morpholine derivatives, 4-benzyl-2-(4-methoxyphenyl)morpholine stands out due to its unique combination of substituents. This uniqueness may confer distinct pharmacological properties that are not present in simpler morpholine derivatives.
Similar Compounds
- 4-Benzylmorpholine : Lacks the methoxy group; may exhibit different biological activities.
- 2-(4-Methoxyphenyl)morpholine : Focused on different therapeutic areas; less studied for antidiabetic properties.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-benzyl-2-(4-methoxyphenyl)morpholine, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the morpholine core via cyclization of precursors like substituted ethanolamines under basic conditions (e.g., NaOH) .
- Step 2 : Introduction of substituents (e.g., benzyl and 4-methoxyphenyl groups) via nucleophilic substitution or alkylation. For example, benzyl chloride can react with the morpholine intermediate in the presence of a base .
- Critical factors : Solvent polarity (e.g., THF vs. DMF), temperature (optimized between 60–80°C), and catalyst choice (e.g., Pd/C for hydrogenation steps) significantly impact yield and purity .
- Table 1 : Representative Synthetic Routes
| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanolamine derivative | NaOH | THF | 65 | 95 |
| Benzyl chloride + morpholine intermediate | None | DMF | 72 | 97 |
Q. Which spectroscopic methods are optimal for characterizing 4-benzyl-2-(4-methoxyphenyl)morpholine?
- Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methoxy group at δ 3.8 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 298.2) and purity (>95%) .
- X-ray crystallography : Resolves stereochemistry in enantiomeric forms, critical for biological studies .
Q. What are the common chemical reactions involving the morpholine ring in this compound?
- Answer : The morpholine core undergoes:
- Oxidation : Forms N-oxide derivatives using H₂O₂, altering electronic properties for structure-activity studies .
- Reduction : LiAlH₄ reduces morpholine to secondary amines, useful for derivatization .
- Substitution : The 4-methoxyphenyl group participates in SNAr reactions under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies often arise from:
- Purity variations : Impurities >2% (e.g., unreacted benzyl chloride) can skew enzyme inhibition assays. Use HPLC to verify purity .
- Stereochemical differences : Enantiomers (R vs. S) may exhibit divergent binding affinities. Chiral HPLC or X-ray crystallography clarifies this .
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) impacts receptor binding. Standardize protocols across studies .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Answer :
- Docking studies : Use Schrödinger Suite or AutoDock to model binding to serotonin receptors (e.g., 5-HT₂A). The methoxyphenyl group shows π-π stacking with Trp336 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) validate binding .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with activity .
Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?
- Answer :
- Continuous flow reactors : Enhance reproducibility and reduce side reactions (e.g., epimerization) .
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry during cyclization .
- Table 2 : Scalability vs. Enantiomeric Excess (ee)
| Method | Scale (g) | ee (%) |
|---|---|---|
| Batch synthesis | 10 | 85 |
| Flow reactor | 100 | 92 |
Q. What strategies address low solubility in aqueous media for in vivo studies?
- Answer :
- Prodrug design : Introduce phosphate esters at the morpholine nitrogen, hydrolyzable in vivo .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance bioavailability .
- Co-solvent systems : 10% DMSO in PBS balances solubility and cytotoxicity .
Methodological Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
